molecular formula C26H20F5N3O3S B2954802 2,6-difluoro-N-(2-{3-[({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide CAS No. 851714-41-5

2,6-difluoro-N-(2-{3-[({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide

Cat. No.: B2954802
CAS No.: 851714-41-5
M. Wt: 549.52
InChI Key: NLHQZPWQZBZONK-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 2,6-difluoro-substituted aromatic ring linked to an ethylamine group. The ethyl chain is further connected to a 1H-indol-1-yl moiety, which bears a sulfanyl (-S-) group at the 3-position. The sulfanyl group is substituted with a carbamoylmethyl group, where the carbamoyl nitrogen is bonded to a 4-(trifluoromethoxy)phenyl ring.

Properties

IUPAC Name

2,6-difluoro-N-[2-[3-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylindol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20F5N3O3S/c27-19-5-3-6-20(28)24(19)25(36)32-12-13-34-14-22(18-4-1-2-7-21(18)34)38-15-23(35)33-16-8-10-17(11-9-16)37-26(29,30)31/h1-11,14H,12-13,15H2,(H,32,36)(H,33,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLHQZPWQZBZONK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=C(C=CC=C3F)F)SCC(=O)NC4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20F5N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(2-{3-[({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide typically involves multiple steps, including condensation, acylation, and thioetherification reactions. Starting with 2,6-difluorobenzamide, the synthetic route may involve the following steps :

    Condensation Reaction: The initial step involves the condensation of 2,6-difluorobenzamide with an appropriate indole derivative under acidic or basic conditions.

    Acylation Reaction: The intermediate product is then subjected to acylation using 4-(trifluoromethoxy)phenyl isocyanate to introduce the carbamoyl group.

    Thioetherification Reaction: Finally, the thioetherification reaction is carried out to introduce the sulfanyl group, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-(2-{3-[({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to reduce the carbamoyl group to an amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,6-difluoro-N-(2-{3-[({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features, which may interact with specific biological targets.

    Material Science: Its fluorinated structure makes it a candidate for developing advanced materials with unique properties such as high thermal stability and resistance to chemical degradation.

    Biological Research: The compound’s interactions with enzymes and receptors are explored to understand its mechanism of action and potential as a drug lead.

    Industrial Applications: It may be used in the synthesis of other complex molecules or as a building block in the development of new materials.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(2-{3-[({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. For example, the trifluoromethoxy group may enhance binding affinity through hydrophobic interactions, while the indole moiety can participate in π-π stacking interactions with aromatic residues in the target protein.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Differences and Functional Group Comparisons

Compound Name Substituents on Benzamide Indole Substituents Key Functional Groups Molecular Weight (g/mol) Reference
Target Compound 2,6-difluoro 3-(carbamoylmethylsulfanyl) Benzamide, Trifluoromethoxy ~490 (estimated)
N-(2,6-Difluoro-benzyl)-4-sulfamoyl-benzamide (F6B) 2,6-difluoro None (sulfamoyl at para position) Sulfamoyl, Benzamide 326.32
2,6-Difluoro-N-{2-[3-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide (C064-0397) 2,6-difluoro 3-(carbamoylmethylsulfanyl) Benzamide, 2-Fluorophenyl ~474 (estimated)
Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) 2,4-difluoro Pyridine-carboxamide Trifluoromethyl, Phenoxy 394.3

Key Observations:

  • Fluorine Substitution: The 2,6-difluoro substitution on the benzamide core is shared with F6B and C064-0395. This arrangement enhances metabolic stability and electron-withdrawing effects compared to mono-fluorinated analogues like diflufenican .
  • Indole vs. Pyridine Core: The target compound’s indole scaffold distinguishes it from pyridine-based diflufenican. Indole’s aromaticity and sulfur linkage may facilitate π-π stacking or enzyme inhibition mechanisms absent in pyridine derivatives .
  • Trifluoromethoxy vs.
Hypothesized Bioactivity and Molecular Docking
  • Enzyme Inhibition Potential: The indole-sulfanyl motif may target cytochrome P450 enzymes or kinases, similar to triazole-thiones in , which showed bioactivity in enzyme inhibition assays .
  • Docking Scores (Glide XP): Compared to C064-0397, the trifluoromethoxy group in the target compound could enhance hydrophobic enclosure scores (e.g., +1.2 kcal/mol) in protein binding pockets, as modeled in .

Biological Activity

2,6-Difluoro-N-(2-{3-[({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide is a complex organic compound notable for its unique molecular structure, which includes multiple functional groups that may enhance its biological activity. This compound is characterized by a benzamide core substituted with difluoro and trifluoromethoxy groups and an indole moiety linked through a sulfanyl bridge. The presence of fluorine atoms is believed to increase lipophilicity, potentially impacting its pharmacokinetics and biological interactions.

Structural Characteristics

The structural formula of the compound can be represented as follows:

C18H17F5N2O2S\text{C}_{18}\text{H}_{17}\text{F}_5\text{N}_2\text{O}_2\text{S}

This compound's structure facilitates various interactions with biological targets, making it a candidate for further pharmacological exploration.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals insights into the potential biological activity of this compound. The table below summarizes some related compounds and their known activities:

Compound Name Structural Features Biological Activity
4-TrifluoromethoxybenzamideTrifluoromethoxy groupAntimicrobial
5-FluoroindoleFluoroindole structureAnticancer
N-(2-Fluorophenyl)-benzamideFluorophenyl groupAnticancer
This compoundDifluoro and trifluoromethoxy groups; sulfanyl linkagePotential anticancer/antimicrobial

The unique combination of fluorinated groups and the sulfanyl linkage may enhance the biological activity of this compound compared to others listed.

While specific literature on the mechanism of action for this compound is lacking, it can be hypothesized based on structural similarities to known bioactive compounds. Compounds with indole structures often interact with various protein targets involved in cancer pathways or microbial resistance mechanisms. Techniques such as molecular docking studies could provide insights into potential binding affinities and mechanisms.

Case Studies and Experimental Findings

Despite limited direct studies on this compound, insights can be drawn from research on similar compounds:

  • Anticancer Activity : Indole derivatives have been extensively studied for their anticancer properties. For example, certain indole-based compounds have been shown to inhibit cell proliferation in various cancer cell lines.
  • Antimicrobial Properties : Compounds featuring trifluoromethoxy groups often exhibit antimicrobial activity. Research has demonstrated that such substitutions can enhance the efficacy against resistant strains of bacteria.

Safety and Toxicology

Currently, there is no available data regarding the safety profile or toxicological effects of this compound. Further studies are essential to evaluate potential hazards associated with this compound.

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